BenchChemオンラインストアへようこそ!

(4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone

Physicochemical differentiation Chromatographic retention prediction Intermediate purification

(4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone, also designated 3-chloro-7-(4-bromobenzoyl)indole or Bromfenac Impurity 42, is a halogenated indole–benzophenone hybrid (C₁₅H₉BrClNO, MW 334.60) that serves as a critical process-specific intermediate in the synthesis of bromfenac sodium, a widely used ophthalmic NSAID. The compound features three distinct functional domains—a 4-bromobenzoyl ketone bridge, a 3-chloro substituent on the indole ring, and a free indole N–H—that collectively define its unique physicochemical signature: predicted LogP of ~4.7, melting point of 193–194 °C (from ethyl acetate), aqueous solubility of 0.682 mg/L at 25 °C, and a predicted pKa of 13.47.

Molecular Formula C15H9BrClNO
Molecular Weight 334.59 g/mol
CAS No. 91714-51-1
Cat. No. B3195582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone
CAS91714-51-1
Molecular FormulaC15H9BrClNO
Molecular Weight334.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC=C2Cl
InChIInChI=1S/C15H9BrClNO/c16-10-6-4-9(5-7-10)15(19)12-3-1-2-11-13(17)8-18-14(11)12/h1-8,18H
InChIKeyAQGAUDHKENVWGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone (CAS 91714-51-1): Procurement-Relevant Identity, Class, and Core Specifications


(4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone, also designated 3-chloro-7-(4-bromobenzoyl)indole or Bromfenac Impurity 42, is a halogenated indole–benzophenone hybrid (C₁₅H₉BrClNO, MW 334.60) that serves as a critical process-specific intermediate in the synthesis of bromfenac sodium, a widely used ophthalmic NSAID . The compound features three distinct functional domains—a 4-bromobenzoyl ketone bridge, a 3-chloro substituent on the indole ring, and a free indole N–H—that collectively define its unique physicochemical signature: predicted LogP of ~4.7, melting point of 193–194 °C (from ethyl acetate), aqueous solubility of 0.682 mg/L at 25 °C, and a predicted pKa of 13.47 [1]. Commercially, it is supplied as a pale-yellow powder with certified purity typically ≥98% by HPLC, supported by COA documentation that includes NMR, HPLC, and MS characterization .

Why Generic Substitution of (4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone (CAS 91714-51-1) Fails: Three Irreducible Structural Differentiators


Substitution of (4-bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone with its closest in-class analogs is contraindicated by three irreducible structural features. First, the 3-chloro substituent on the indole ring is not a passive modification: relative to the unchlorinated precursor 7-(4-bromobenzoyl)indole (CAS 91714-50-0), it raises the melting point by approximately 30 °C (193–194 °C vs. 162–164 °C), increases predicted LogP from 4.16 to ~4.7, and lowers pKa from 15.06 to 13.47—shifts that alter both chromatographic retention and reactivity in downstream transformations . Second, the 4-bromobenzoyl regioisomer (Impurity 42) is chromatographically resolvable from both the 2-bromophenyl (Impurity 43) and 3-bromophenyl (Impurity M/44) isomers, with validated UPLC resolution exceeding 4.0 for all paired combinations, making each isomer a non-interchangeable reference standard [1]. Third, in the patented bromfenac sodium synthetic route, the 3-chloroindole intermediate participates in a specific phosphoric acid–mediated hydrolysis step that yields 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one in 68% yield; the unchlorinated analog follows a different reactivity profile and cannot be substituted into this pathway without altering yield and impurity profiles [2]. These factors are elaborated quantitatively in Section 3.

Product-Specific Quantitative Evidence Guide for (4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone (CAS 91714-51-1): Comparator-Validated Differentiation Data


Melting Point Elevation and Lipophilicity Shift Imposed by 3-Chloro Substitution vs. Unchlorinated Analog (CAS 91714-50-0)

The 3-chloro substituent on the indole ring of the target compound produces a substantial and quantifiable shift in key physicochemical properties relative to its direct synthetic precursor, 7-(4-bromobenzoyl)indole (CAS 91714-50-0). The melting point increases by approximately 30 °C (193–194 °C vs. 162–164 °C), the predicted octanol–water partition coefficient (LogP) rises from 4.16 to ~4.7, and the predicted acid dissociation constant (pKa) of the indole N–H drops from 15.06 to 13.47 . Aqueous solubility is reported as 0.682 mg/L at 25 °C for the target compound, while the unchlorinated analog has no published aqueous solubility data in the same source, precluding direct solubility comparison . These differences are critical because they directly impact chromatographic retention time (longer for the more lipophilic 3-chloro species), recrystallization solvent selection, and the compound's behavior in biphasic reaction systems.

Physicochemical differentiation Chromatographic retention prediction Intermediate purification

Validated Chromatographic Resolution of the 4-Bromobenzoyl Regioisomer (Impurity 42) from Co-Occurring Bromfenac Impurities in a Stability-Indicating UPLC Method

In the only peer-reviewed, fully validated stability-indicating RP-UPLC method for bromfenac sodium ophthalmic solution, Koppala et al. (2016) demonstrated baseline resolution greater than 4.0 for all eight potential impurity pairs, including Bromfenac Impurity 42 (the target compound, CAS 91714-51-1), Impurity 43 (2-bromophenyl regioisomer), and Impurity M/44 (3-bromophenyl regioisomer) [1]. The method employs a Waters Acquity BEH Shield RP18 column (100 mm × 2.1 mm, 1.7 μm) with a gradient of 0.01 M KH₂PO₄ (pH 3.3) and acetonitrile at 0.5 mL/min, with UV detection at 265 nm; all analytes elute within 13 minutes [1]. The resolution value >4.0 far exceeds the ICH acceptance criterion of Rs ≥ 2.0 for baseline separation, confirming that the 4-bromobenzoyl isomer is analytically distinguishable from its 2-bromo and 3-bromo congeners under pharmaceutically relevant conditions. This method was validated per ICH Q2(R1) for specificity, linearity, LOD, LOQ, precision, accuracy, and robustness, and its stability-indicating power was proven by forced degradation studies with LC–MS identification of major degradation products [1]. Impurity reference standard suppliers including Veeprho, Clearsynth, and CATO catalog the target compound explicitly as Bromfenac Impurity 42, with distinct catalog numbers from Impurity 43 and Impurity 44/M, reflecting the regulatory necessity of isomer-specific reference materials for ANDA and DMF submissions .

Analytical reference standard Regioisomer discrimination Pharmaceutical impurity profiling

Synthetic Yield and Regioselectivity: NCS-Mediated 3-Chlorination of 7-(4-Bromobenzoyl)indole vs. Alternative Halogenation Routes

The target compound is prepared with documented yield and regioselectivity by treating 7-(4-bromobenzoyl)indole (CAS 91714-50-0) with N-chlorosuccinimide (NCS) in dichloromethane, affording 3-chloro-7-(4-bromobenzoyl)indole in 64% isolated yield [1]. This chlorination is regioselective for the 3-position of the indole ring due to the electron-rich character of the indole C-3 carbon. In contrast, the analogous 3-bromination using N-bromosuccinimide (NBS) under similar conditions yields the 3-bromo derivative (intermediate III in patent CN110172036B) in 91.29% yield, but the 3-bromo species introduces a different reactivity profile for the subsequent phosphoric acid–mediated hydrolysis to the indolin-2-one [2]. The choice between 3-chloro and 3-bromo intermediates in the bromfenac synthetic route is non-trivial: the 3-chloro intermediate (target compound) is specifically utilized in routes described in patent CN108569975B, where it undergoes hydrolysis in phosphoric acid / ethylene glycol monomethyl ether / water to yield 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one in 68% yield, a step that ultimately leads to bromfenac sodium sesquihydrate after NaOH hydrolysis [1] [3]. The overall yield of the complete bromfenac sodium synthesis starting from 4-bromobenzonitrile and indoline has been reported as 28.8% through a route that includes the 3-chloroindole intermediate [4].

Synthetic intermediate Regioselective chlorination Bromfenac sodium process chemistry

Commercial Purity Benchmarking: Vendor-Supplied HPLC Purity Grades and ISO-Certified Quality Systems for CAS 91714-51-1

Multiple independent suppliers provide the target compound with quantifiable purity specifications supported by Certificates of Analysis (COA). Leyan (Shanghai HaoHong Biomedical) lists the compound at 98% HPLC purity with availability from 100 mg to 100 g scale, while MolCore supplies it under an ISO-certified quality system at NLT 98% purity with COA, NMR, HPLC, and MS characterization data . Hinewy Pharmaceutical Technology offers the compound as a bromfenac sodium intermediate (Intermediate 3) with assay ≥95% and appearance specified as a pale-yellow powder [1]. ChemicalBook vendor listings include purity specifications up to 99% . For the unchlorinated analog (CAS 91714-50-0), commercial purity is also listed at ≥97–99%, but the absence of the 3-chloro group means the compound cannot serve as the same synthetic intermediate or impurity reference standard . The availability of ISO-certified batches with full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS, HPLC) directly supports regulatory filing requirements for ANDA submissions where impurity reference standards must be fully characterized.

Procurement specification HPLC purity certification ISO quality compliance

Regioisomeric Identity Confirmation by Predicted Physicochemical Descriptors: LogP, pKa, and Topological Polar Surface Area as Selection Filters

The three regioisomeric bromophenyl-(3-chloro-1H-indol-7-yl)-methanone congeners share the identical molecular formula (C₁₅H₉BrClNO, MW 334.60) and thus cannot be distinguished by mass spectrometry alone. However, their predicted physicochemical descriptors diverge sufficiently to serve as identity verification filters. The target 4-bromobenzoyl isomer (Impurity 42) has a calculated LogP of ~4.7, pKa of 13.47, and topological polar surface area (TPSA) of 32.9 Ų [1]. While published predicted descriptor data for the 2-bromo (Impurity 43) and 3-bromo (Impurity M/44) isomers are not available in the same databases, the chromatographic retention data from Koppala et al. (2016) confirm that these isomers are distinguishable under standardized reversed-phase conditions at pH 3.3, consistent with differences in their molecular shape, dipole moment, and effective hydrophobicity [2]. The InChIKey for the target compound is AQGAUDHKENVWGE-UHFFFAOYSA-N, providing a unique, structure-based identifier that is invariant across naming conventions and can be used to verify identity in procurement databases .

In silico property prediction Regioisomer identity verification Procurement specification

Best-Fit Research and Industrial Application Scenarios for (4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone (CAS 91714-51-1)


Certified Reference Standard for Bromfenac Sodium Impurity Profiling in ANDA and DMF Submissions

The target compound is explicitly cataloged as Bromfenac Impurity 42 by multiple ISO 17034–accredited reference standard suppliers, including Veeprho (Cat. VE0012910) and Clearsynth, with full characterization data (NMR, HRMS, HPLC, COA) suitable for regulatory submissions . The validated RP-UPLC method of Koppala et al. (2016) achieves resolution >4.0 for Impurity 42 against all other bromfenac-related impurities, providing a compendial-ready analytical framework for its use as a system suitability marker and quantitative impurity standard [1]. Procurement of the correct 4-bromobenzoyl regioisomer—rather than the 2-bromo (Impurity 43) or 3-bromo (Impurity M/44) isomers—is analytically enforced by the chromatographic resolution data and the unique InChIKey (AQGAUDHKENVWGE-UHFFFAOYSA-N), ensuring traceability in regulated pharmaceutical quality control .

Process-Specific Intermediate for Bromfenac Sodium Synthesis via the 3-Chloroindole Route

The compound functions as a key late-stage intermediate (designated Intermediate 3 or Bromfenac Sodium Intermediate 3) in the patented synthetic route to bromfenac sodium sesquihydrate, as described in CN108569975B . It is prepared by NCS-mediated regioselective chlorination of 7-(4-bromobenzoyl)indole in 64% yield and subsequently converted via phosphoric acid–mediated hydrolysis to 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one in 68% yield before final NaOH hydrolysis to the API [1]. The overall published yield for the complete synthesis via this route is 28.8%, and the 3-chloro substitution is critical for directing the hydrolysis to the indolin-2-one while suppressing competing side reactions . Commercial availability at ≥95–98% purity from multiple ISO-certified vendors supports pilot-scale process development without the need for in-house halogenation [2].

Physicochemical Probe for Structure–Property Relationship Studies of Halogenated Indole–Benzophenone Hybrids

The compound's well-defined physicochemical profile—melting point 193–194 °C, LogP ~4.7, pKa 13.47, aqueous solubility 0.682 mg/L—makes it a useful model compound for studying the additive effects of halogen substitution on indole–benzophenone geometry and intermolecular interactions . The crystal structure of the closely related unchlorinated analog, (4-bromophenyl)(1H-indol-7-yl)methanone (CAS 91714-50-0), has been solved (monoclinic, space group P2₁/c, dihedral angle between indole and benzene ring planes = 50.13°), and the 3-chloro substitution in the target compound is expected to modulate the indole ring electronics and the N–H hydrogen-bonding geometry in centrosymmetric dimers [1]. This structural context supports the use of the target compound in crystallography, computational DFT studies, and hydrogen-bond propensity analyses where controlled halogen variation is the experimental variable.

Chromatographic Method Development and Column Selectivity Testing for Halogenated Indole Impurity Panels

The validated separation of the target 4-bromo isomer from its 2-bromo and 3-bromo congeners under the Koppala et al. (2016) UPLC conditions (Rs > 4.0, Waters BEH Shield RP18, pH 3.3 phosphate/ACN gradient) provides a benchmark system for evaluating alternative columns, mobile phases, and detection modes for bromfenac impurity panels . The compound's moderate hydrophobicity (LogP ~4.7) and the presence of both bromine (characteristic isotopic pattern) and chlorine substituents make it an informative probe for LC–MS method development, where the distinctive Br isotope cluster (1:1 ratio for ⁷⁹Br:⁸¹Br) and Cl isotope pattern (3:1 for ³⁵Cl:³⁷Cl) facilitate unambiguous peak tracking in complex matrices [1]. This application is particularly relevant for CROs and analytical laboratories developing generic bromfenac ophthalmic solution methods.

Quote Request

Request a Quote for (4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.